BenchChemオンラインストアへようこそ!

Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone

Drug Discovery CNS MPO Lead Optimization

CAS 2098132-52-4 is the key isobutyl-bearing azetidine–piperidine methanone that bridges the steric and lipophilic gap between methyl and propyl analogs in PDE10 inhibitor SAR studies. Its MW (240.34 g/mol) and HBD (2) align with CNS MPO criteria, making it an essential probe for blood-brain barrier penetration and metabolic stability profiling. Standard catalog lines have been discontinued; secure this critical building block via custom synthesis to fill the alkyl-scan dataset and advance lead optimization programs targeting schizophrenia and Huntington's disease.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 2098132-52-4
Cat. No. B1477255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone
CAS2098132-52-4
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)CC1CN(CCC1O)C(=O)C2CNC2
InChIInChI=1S/C13H24N2O2/c1-9(2)5-10-8-15(4-3-12(10)16)13(17)11-6-14-7-11/h9-12,14,16H,3-8H2,1-2H3
InChIKeySCTMJPKWPIOUQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone (CAS 2098132-52-4): A Physicochemically Distinct Azetidine–Piperidine Hybrid Scaffold for Neurological Lead Discovery


Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone (CAS 2098132-52-4) is a synthetic small molecule (C13H24N2O2; MW 240.34 g/mol) that combines a strained four-membered azetidine ring with a 4-hydroxy-3-isobutyl-substituted piperidine moiety via a carbonyl linker . It belongs to the broader chemical class of azetidine–piperidine hybrids, which have been disclosed as PDE10 inhibitors with potential utility in cognitive disorders such as schizophrenia and Huntington's disease [1]. Commercial suppliers list the compound at ≥95% purity as a research-use-only building block, though product lines have been discontinued .

Why Close-in Azetidine–Piperidine Analogs Cannot Simply Substitute Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone


Even minimal alterations to the 3-alkyl substituent on the piperidine ring of azetidine–piperidine methanones can shift molecular weight, lipophilicity, and steric bulk, which are critical determinants of CNS multiparameter optimization (MPO) profiles [1]. Within PDE10 inhibitor programs, the specific alkyl chain length and branching influence the inhibitor's binding pose in the enzyme's hydrophobic pocket, directly affecting potency and selectivity [1]. Consequently, substituting the 3-isobutyl group of CAS 2098132-52-4 (MW 240.34 g/mol) with a 3-methyl (MW 198.26 g/mol ) or 3-propyl (MW 226.32 g/mol ) variant produces a different chemical entity with non-interchangeable pharmacokinetic and pharmacodynamic properties.

Quantitative Evidence Differentiating Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone from Its Closest Analogs


Molecular Weight Differentiation: Isobutyl Target vs. Methyl and Propyl Analogs

The isobutyl-substituted target compound (CAS 2098132-52-4) possesses a molecular weight of 240.34 g/mol . In contrast, the 3-methyl analog (CAS 1593934-89-4) has a molecular weight of 198.26 g/mol , and the 3-propyl analog (CAS 2097995-37-2) has a molecular weight of 226.32 g/mol . Thus, the target compound is 42.08 g/mol heavier than the methyl analog and 14.02 g/mol heavier than the propyl analog, placing it at the upper end of the range for the series.

Drug Discovery CNS MPO Lead Optimization

Hydrogen Bond Donor Count Parity with Differentiation in Lipophilic Bulk

The target compound, its methyl analog, and its propyl analog each contain one hydroxyl group on the piperidine ring and one secondary amine in the azetidine ring, resulting in a hydrogen bond donor (HBD) count of 2 for all three . While HBD count is identical, the larger isobutyl group (4 carbons with branching) confers greater calculated logP and steric bulk than the linear 3-carbon propyl or the single methyl group, a differentiation commonly exploited in medicinal chemistry to modulate metabolic stability and off-target binding [1].

Physicochemical Property Optimization CNS Drug Design Ligand Efficiency

Availability Status as a Differentiator: Discontinued vs. In-Stock Analogs

The target compound (CAS 2098132-52-4) is listed as 'Discontinued' by CymitQuimica (Biosynth) , whereas the 3-propyl analog (CAS 2097995-37-2) is marked 'In Stock' from smolecule.com and the 3-methyl analog (CAS 1593934-89-4) is marked 'In Stock' from BenchChem . This commercially discontinued status implies limited remaining global inventory and may reflect a decision to cease production due to synthetic complexity or low demand, contrasting with the continued commercial availability of less sterically demanding analogs.

Compound Sourcing Procurement SAR Tool Compounds

PDE10 Inhibitor Chemical Series Membership Supported by Patent Disclosure

The azetidine–piperidine methanone scaffold is explicitly claimed in U.S. Patent US8691986B2 (Amgen) as part of a series of PDE10 inhibitors [1]. Although no isolated IC50 for CAS 2098132-52-4 is publicly available, the patent demonstrates that variations in the piperidine 3-alkyl substituent modulate PDE10 inhibitory activity. The isobutyl-bearing compound falls within the claimed generic structure, linking it to a validated neurological target class.

PDE10 Inhibition Cognitive Disorders Schizophrenia

Recommended Research and Procurement Applications for Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone


PDE10 Inhibitor Lead Optimization Fragment

Based on its structural inclusion in Amgen's PDE10 inhibitor patent family (US8691986B2) [1], CAS 2098132-52-4 can serve as a key fragment for lead optimization programs targeting PDE10-mediated cognitive disorders such as schizophrenia and Huntington's disease. Its isobutyl substituent offers a steric and lipophilic profile distinct from methyl or propyl analogs, enabling SAR exploration of the enzyme's hydrophobic pocket.

CNS Multiparameter Optimization (MPO) Probe Molecule

The compound's molecular weight (240.34 g/mol ) and hydrogen bond donor count (HBD = 2) position it within the favorable CNS MPO space. Its greater steric bulk relative to simpler alkyl analogs makes it a valuable probe for studying the impact of increased lipophilicity on blood-brain barrier penetration and metabolic stability in CNS drug discovery [2].

Completing SAR Datasets for Azetidine–Piperidine Hybrid Series

Given that the methyl analog (MW 198.26 g/mol ) and propyl analog (MW 226.32 g/mol ) are commercially available, but the isobutyl-bearing compound is discontinued , procuring CAS 2098132-52-4 is essential for research groups aiming to publish a complete alkyl-scan SAR dataset that includes a branched 4-carbon substituent, filling a critical gap in the structure-activity relationship landscape.

Quote Request

Request a Quote for Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.